SJ-172550

MDMX selectivity p53 peptide competition biochemical EC50

SJ-172550 is the first-in-class MDMX-selective inhibitor that competitively displaces p53 (EC50 2.3–5 μM) with 11-fold selectivity over MDM2. Its covalent-yet-reversible binding locks MDMX into a p53-incompatible conformation—a mechanism pharmacologically distinct from MDM2 inhibitors. Unlike Nutlin-3a, SJ-172550 reactivates p53 without protein accumulation, enabling unambiguous dissection of MDMX-specific roles in p53 pathway regulation. Essential probe for MDMX-p53 PPI assays, retinoblastoma research, and dual MDM2/MDMX inhibition studies. Fresh DMSO preparation recommended.

Molecular Formula C22H21ClN2O5
Molecular Weight 428.9 g/mol
Cat. No. B8114607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ-172550
Molecular FormulaC22H21ClN2O5
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
InChIInChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3
InChIKeyRKKFQJXGAQWHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ-172550 for Research Procurement: The First-in-Class MDMX Antagonist as a Chemical Probe for p53 Pathway Investigation


SJ-172550 (CAS 431979-47-4) is a cell-permeable arylmethylidenepyrazolinone small molecule identified via high-throughput screening as the first selective inhibitor of the MDMX (MDM4) protein—a key negative regulator of the p53 tumor suppressor pathway [1]. The compound functions by reversibly binding to the p53-binding pocket of MDMX, thereby competitively displacing the p53 tumor suppressor protein and promoting p53-mediated cell death in retinoblastoma cells with amplified MDMX expression [2]. With a biochemical EC₅₀ of approximately 2.3–5 μM against MDMX and approximately 5- to 11-fold selectivity over the structurally homologous MDM2 protein, SJ-172550 serves as a critical chemical probe for dissecting MDMX-specific contributions to p53 inactivation in wild-type p53 tumor models . Its first-in-class status has established SJ-172550 as a foundational tool compound for studying the non-redundant roles of MDMX in oncogenesis, particularly in cancers where MDM2 inhibition alone is insufficient to restore p53 activity [3]. However, subsequent studies have revealed important limitations regarding aqueous instability and potential off-target reactivity that must inform appropriate experimental application [4].

Why Generic Substitution Fails for SJ-172550: The Critical Distinction Between MDM2 and MDMX Pharmacology in p53 Reactivation Strategies


Generic substitution between MDM2 inhibitors (e.g., Nutlin-3a, RG7112) and MDMX antagonists like SJ-172550 is scientifically invalid due to fundamentally divergent p53 regulatory mechanisms and cellular signaling outcomes. MDM2 functions primarily as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, whereas MDMX inhibits p53 transcriptional activity without promoting degradation [1]. Critically, MDM2 inhibition with Nutlin-3a (5 μM) induces significant p53 protein level upregulation, while MDMX inhibition with SJ-172550 (20 μM) does not produce comparable p53 accumulation, despite both compounds reducing proliferation and increasing caspase-3 activity . This mechanistic divergence means that compounds targeting MDM2 alone fail to fully reactivate p53 in tumors where MDMX is overexpressed or amplified—a scenario observed in retinoblastoma, melanoma, and subsets of breast cancer [2]. Furthermore, SJ-172550's covalent-yet-reversible binding mode, which locks MDMX into a p53-incompatible conformation, is pharmacologically distinct from the purely non-covalent competitive antagonism of MDM2 inhibitors [3]. These fundamental differences render cross-class substitution not merely suboptimal, but potentially misleading in interpreting experimental outcomes related to p53 pathway activation. The quantitative evidence presented in Section 3 directly substantiates why SJ-172550 must be evaluated against MDMX-specific comparators rather than the broader class of p53-MDM interaction inhibitors.

Quantitative Differentiation Evidence for SJ-172550: Head-to-Head Performance Metrics for Informed Procurement Decisions


Target Selectivity Profile of SJ-172550: Quantifying MDMX Preference Over MDM2 in Competitive Binding Assays

SJ-172550 demonstrates a quantifiable selectivity window for MDMX over the structurally homologous MDM2 protein in cell-free p53 peptide competition assays. In head-to-head binding analysis, SJ-172550 exhibits an EC₅₀ of 2.3 μM against MDMX compared to 26 μM against MDM2, representing an approximately 11-fold selectivity preference for MDMX . This selectivity profile differentiates SJ-172550 from dual MDM2/MDMX inhibitors or MDM2-selective agents such as Nutlin-3a, which shows picomolar to nanomolar potency against MDM2 with negligible MDMX binding activity [1]. Cross-study comparable data confirm this selectivity range, with reported MDMX EC₅₀ values of 4.3–5.0 μM across independent assessments [2].

MDMX selectivity p53 peptide competition biochemical EC50 target engagement

Thermal Stabilization of MDMX by SJ-172550: Quantitative Protein Conformational Locking via Covalent-Reversible Complex Formation

SJ-172550 exerts its MDMX antagonism through a mechanistically distinctive covalent-yet-reversible binding mode that induces a quantifiable thermal stabilization of the MDMX protein. In thermal shift assays using MDMX (residues 23-111), SJ-172550 produces a +7°C increase in the protein's melting temperature (Tm), indicative of a significant conformational stabilization event [1]. This thermal shift corresponds to an apparent EC₅₀ of approximately 1 μM for the stabilization effect, with minimal time dependency observed [2]. In contrast, classical non-covalent competitive inhibitors such as Nutlin-3a (against MDM2) do not induce comparable thermal stabilization shifts, as their binding does not fundamentally alter protein conformation beyond occupancy of the p53-binding pocket [3]. This represents class-level inference regarding the unique mechanism of SJ-172550 among p53-MDM family antagonists.

thermal shift assay protein stabilization covalent-reversible binding conformational locking

Additive Antiproliferative Activity of SJ-172550 with MDM2 Inhibition: Isobologram Analysis of Combination Effects in Retinoblastoma Cells

When combined with the MDM2-selective inhibitor Nutlin-3a, SJ-172550 produces strictly additive (non-synergistic) antiproliferative effects in retinoblastoma cells, as demonstrated by formal isobologram analysis across multiple concentration ratios [1]. In Weri1 retinoblastoma cells characterized by MDMX amplification, SJ-172550 alone at 20 μM reduces proliferation and increases caspase-3 activity, but this effect adds linearly with Nutlin-3a (5 μM) co-treatment rather than exhibiting synergy . This additive profile contrasts with the strong synergy observed between MDM2 inhibitors and conventional chemotherapeutics, and reflects the non-redundant but complementary roles of MDM2 and MDMX in p53 regulation—MDM2 inhibition elevates p53 protein levels while MDMX inhibition enables p53 transcriptional activity [2].

combination therapy additivity isobologram retinoblastoma p53 activation

Differential p53 Protein Accumulation: MDM2 Versus MDMX Inhibition in Cellular Models

A critical differentiation point between MDMX and MDM2 inhibition is the divergent effect on p53 protein accumulation in cellular assays. Treatment with SJ-172550 (20 μM) reduces proliferation and increases caspase-3 activity in cultured cancer cells but does not induce a significant upregulation of p53 protein levels . In direct contrast, MDM2 inhibition with Nutlin-3a (5 μM) produces robust p53 protein accumulation due to blockade of MDM2-mediated proteasomal degradation of p53 [1]. This quantitative distinction reflects the fundamental biological divergence wherein MDM2 primarily controls p53 stability through ubiquitination, while MDMX regulates p53 transcriptional activity without affecting protein turnover [2]. The lack of p53 accumulation with SJ-172550 treatment is not a failure of target engagement but rather a mechanistic signature of selective MDMX antagonism.

p53 stabilization protein accumulation MDM2 degradation pathway transcriptional activation

Chemical Stability Profile of SJ-172550: Aqueous Instability and the Risk of Off-Target Activity

SJ-172550 exhibits significant chemical instability in aqueous buffers, undergoing degradation to side products of unknown biological activity—a property that must inform experimental design and data interpretation [1]. LC-MS analysis reveals that SJ-172550 exists in dynamic equilibrium with degradation products in solution, with freshly prepared DMSO solutions developing an orange hue characteristic of degradation over time [2]. Using an SJ-172550-derived affinity probe, promiscuous binding to cellular proteins was observed, while cellular thermal shift assays (CETSA) failed to demonstrate target engagement with endogenous MDMX in intact cells [3]. The arylmethylidenepyrazolinone scaffold has been classified among the 'most problematic' PAINS (Pan-Assay Interference Compounds) with a BadApple promiscuity score of 497, exceeding the 300 threshold for PAINS designation [4]. This represents a cross-study comparable differentiation from more stable MDM2 inhibitors such as Nutlin-3a and RG7112, which have well-characterized stability profiles and validated cellular target engagement.

chemical stability PAINS aqueous degradation experimental reproducibility chemical probe validation

Recommended Research Application Scenarios for SJ-172550: Evidence-Based Procurement Guidance


In Vitro Biochemical Dissection of MDMX-p53 Binding Interactions

SJ-172550 is optimally deployed in cell-free biochemical assays to characterize MDMX-p53 protein-protein interactions and screen for compounds that modulate this interface. The compound's defined MDMX binding affinity (EC₅₀ = 2.3–5.0 μM) and 11-fold selectivity over MDM2 enable unambiguous interpretation of MDMX-specific binding events in fluorescence polarization or TR-FRET assay formats . Researchers should prepare fresh compound solutions in DMSO immediately before use and minimize aqueous incubation time due to documented instability in buffer systems [1]. This application leverages the compound's strengths (well-characterized in vitro binding parameters) while mitigating its limitations (cellular promiscuity and stability concerns).

Retinoblastoma and MDMX-Amplified Cancer Cell Line Studies with Strict Experimental Controls

SJ-172550 demonstrates reproducible activity in retinoblastoma cell lines (e.g., Weri1) characterized by MDMX amplification and wild-type p53 status, producing measurable reductions in proliferation and increases in caspase-3 activation at 20 μM concentration . However, based on the compound's lack of p53 accumulation (unlike Nutlin-3a) and failure to show target engagement in cellular thermal shift assays, researchers must incorporate rigorous control experiments to distinguish MDMX-mediated effects from off-target activities [1]. Recommended controls include: parallel treatment with MDM2 inhibitors to verify MDMX-specific phenotypes; inclusion of p53-null cell lines to confirm p53 dependence; and use of structurally distinct MDMX inhibitors (e.g., WK298) for orthogonal validation [2]. Freshly prepared compound solutions and short treatment durations (<24 hours) are advised to minimize degradation artifacts [3].

Chemical Scaffold for Structure-Activity Relationship Optimization Programs

The arylmethylidenepyrazolinone core of SJ-172550 represents a validated starting point for medicinal chemistry optimization of MDMX antagonists with improved drug-like properties. The compound's first-in-class status and documented MDMX binding mechanism provide a structural template for designing analogs that address its documented limitations—specifically aqueous instability, PAINS-associated promiscuity, and lack of robust cellular target engagement . The covalent-yet-reversible binding mode, which induces +7°C thermal stabilization of MDMX, offers a unique pharmacophore that can be exploited to achieve conformational modulation of MDMX rather than simple competitive antagonism [1]. Optimization efforts should prioritize elimination of the reactive methylidenepyrazolinone moiety while retaining the ability to lock MDMX into a p53-incompatible conformation. This application scenario positions SJ-172550 as a chemical probe scaffold rather than a final tool compound suitable for all experimental contexts [2].

Additive Combination Studies Investigating Non-Redundant p53 Regulatory Mechanisms

SJ-172550 is appropriately used in combination with MDM2 inhibitors (e.g., Nutlin-3a) to study the complementary and non-redundant roles of MDM2 and MDMX in p53 pathway regulation. The additive (non-synergistic) effect documented by isobologram analysis provides a defined experimental baseline for assessing whether dual MDM2/MDMX inhibition offers therapeutic advantage over single-agent approaches . This additive profile distinguishes the MDM2/MDMX relationship from synergistic interactions observed between MDM2 inhibitors and DNA-damaging chemotherapeutics, enabling researchers to parse pathway-specific combinatorial effects [1]. Experimental design should account for the differential p53 accumulation patterns: MDM2 inhibition elevates p53 protein levels while MDMX inhibition (via SJ-172550) does not, providing a built-in mechanistic control for interpreting dual-inhibition outcomes [2]. This scenario is particularly relevant for wild-type p53 tumor models where MDMX overexpression may limit responsiveness to MDM2 inhibitor monotherapy.

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